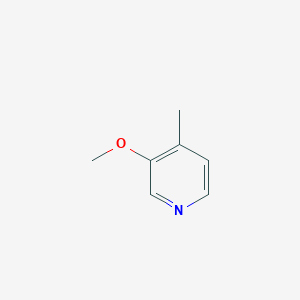

3-甲氧基-4-甲基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

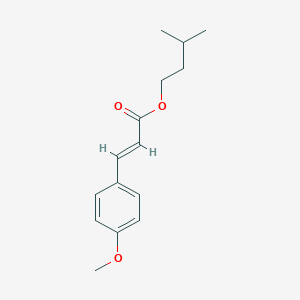

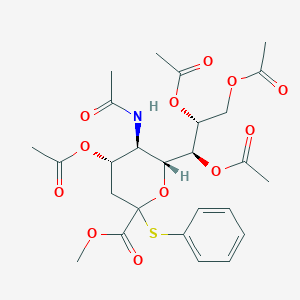

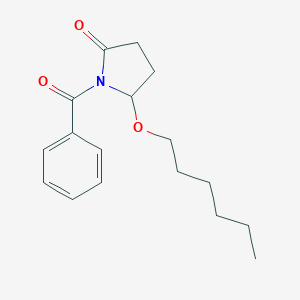

3-Methoxy-4-methylpyridine is a chemical compound that is part of various synthetic pathways in organic chemistry. It is a derivative of pyridine, a heterocyclic aromatic compound, with a methoxy group at the third position and a methyl group at the fourth position. This structure makes it a versatile intermediate for the synthesis of a wide range of compounds, including natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of 3-methoxy-4-methylpyridine and its analogs can be achieved through various methods. One approach involves the transformation of 3-hydroxy-4-pyridones into 4-methoxy-3-oxidopyridinium ylides, which can undergo cycloaddition to synthesize azabicyclo[3.2.1]octane moieties, potentially leading to tropane alkaloids . Another method includes the use of methoxypyridines as masked pyridones in the synthesis of Lycopodium alkaloids, utilizing an Eschenmoser Claisen rearrangement . Additionally, efficient synthesis routes have been developed for related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is significant in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of 3-methoxy-4-methylpyridine-related compounds has been studied using various spectroscopic techniques. For instance, X-ray analysis has been used to determine the solid-state structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, revealing details such as hydrogen bonding and aromatic π-π stacking interactions . These structural analyses are crucial for understanding the physical and chemical properties of the compounds and their potential interactions in biological systems.

Chemical Reactions Analysis

3-Methoxy-4-methylpyridine can participate in a variety of chemical reactions. Alkylation reactions have been employed for the synthesis of 3-methoxypyridine and its analogs, demonstrating the versatility of solid potassium hydroxide in dimethyl sulfoxide as a base for methylation . Furthermore, the synthesis of 4-methoxy-2,3,5-trimethylpyridine, a building block for gastric-acid inhibiting compounds, showcases the use of condensation and substitution reactions in the creation of medically relevant molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxy-4-methylpyridine derivatives are influenced by their molecular structure. For example, the optical properties of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile have been investigated, showing absorption and fluorescence in specific wavelengths, which are affected by the solvent used . These properties are essential for the application of these compounds in various fields, including materials science and drug development.

科学研究应用

钾通道阻滞剂和成像剂

已经探索了3-甲氧基-4-甲基吡啶衍生物在医学成像和治疗方面的潜力,特别是与钾通道相关的潜力。研究已经调查了4-氨基吡啶(4AP)的衍生物,这是一种特异性的电压门控钾通道阻滞剂,以了解它们结合到KV1通道的能力。这些衍生物包括与甲氧基团进行修饰,显示出在阻塞钾通道方面的不同效力。例如,某些衍生物在阻断电压门控钾通道方面表现出显著的效力,表明它们在神经系统疾病如多发性硬化症的治疗和PET成像应用中的潜力。这项研究表明,甲氧基取代的吡啶可能成为开发新型诊断和治疗剂的有希望的候选物(Rodríguez-Rangel等,2020年)。

化学合成和表征

涉及3-甲氧基-4-甲基吡啶的化合物的化学合成和表征已成为研究的课题,为有机化学领域做出了贡献。研究详细描述了通过涉及甲氧基和甲基吡啶基团的反应合成新化合物,导致具有潜在应用于材料科学、制药和化学研究的产品。例如,已经报道了特定席夫碱和其他相关化合物的合成,展示了甲氧基取代的吡啶在化学合成中的多功能性(Linsha, 2015)。此外,已经探索了涉及甲氧基和甲基吡啶单元的复杂分子的创造,以了解它们在各种科学领域中的潜在应用,突显了这些化合物在推动化学研究和发展中的重要性(Xiang-jun, 2006)。

分子结构和互变异构

对3-甲氧基-4-甲基吡啶衍生物的研究还延伸到了分子结构和互变异构的研究,为这些化合物的物理和化学性质提供了见解。对甲氧基取代的吡啶的晶体结构、稳定性和互变异构的调查提供了有关它们在各种条件下行为的宝贵信息。这些研究有助于更深入地了解甲氧基取代的吡啶的结构动态,这对于它们在材料科学、制药和化学合成中的应用至关重要。对它们的分子性质的详细研究有助于设计和开发具有特定特性的新化合物,以满足特定应用的需求(Guo et al., 2009)。

安全和危害

3-Methoxy-4-methylpyridine is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage . Personal protective equipment/face protection is recommended. It should be used only outdoors or in a well-ventilated area .

属性

IUPAC Name |

3-methoxy-4-methylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-4-8-5-7(6)9-2/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZQHJXNUHHEPL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572488 |

Source

|

| Record name | 3-Methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-methylpyridine | |

CAS RN |

142918-38-5 |

Source

|

| Record name | 3-Methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B135523.png)

![5-[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine](/img/structure/B135545.png)

![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)